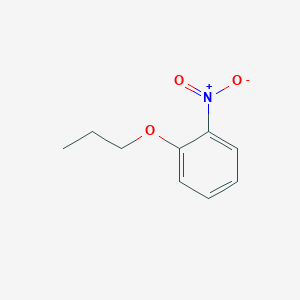

1-Nitro-2-propoxybenzene

Description

BenchChem offers high-quality 1-Nitro-2-propoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitro-2-propoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIBTRWOXSIMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343108 | |

| Record name | 1-Nitro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3079-53-6 | |

| Record name | 1-Nitro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Nitro-2-propoxybenzene CAS 3079-53-6 chemical properties

This technical guide provides an in-depth analysis of 1-Nitro-2-propoxybenzene (CAS 3079-53-6), a specialized aromatic ether intermediate used primarily in the synthesis of pharmaceutical precursors like 2-propoxyaniline.[1]

CAS: 3079-53-6 | Formula: C₉H₁₁NO₃ | MW: 181.19 g/mol [1]

Executive Summary

1-Nitro-2-propoxybenzene (also known as o-nitrophenyl propyl ether) is a lipophilic organic intermediate characterized as a yellow oil at standard temperature and pressure.[1] It serves as a critical electrophilic building block in organic synthesis, most notably as the direct precursor to 2-propoxyaniline .

While often confused with its isomer (the banned artificial sweetener 5-nitro-2-propoxyaniline, or P-4000), the 1-nitro-2-propoxy isomer is functionally distinct.[1] Its primary utility lies in medicinal chemistry as a scaffold for phenylpiperazine derivatives (used in CNS-active agents) and local anesthetic analogs. This guide details its physicochemical profile, validated synthesis protocols, and downstream applications.

Chemical Identity & Physical Characteristics

The compound exhibits properties typical of o-substituted nitrobenzenes, where the ortho ether linkage influences both volatility and solubility.

Physicochemical Data Profile

| Property | Value | Condition / Source |

| Appearance | Yellow Oil | Standard Temperature (25°C) |

| Boiling Point | 155–156.5 °C | @ 15 Torr (Reduced Pressure) |

| Density | ~1.15 g/cm³ | Estimated @ 20°C |

| Solubility | Soluble in organic solvents (EtOH, Et₂O, DMF); Insoluble in water | Lipophilic nature |

| Molecular Weight | 181.19 g/mol | Monoisotopic |

| Refractive Index | ~1.52–1.54 | Predicted |

Synthesis & Manufacturing Protocols

Two distinct methodologies are presented: the industry-standard Williamson Ether Synthesis for scalability, and a Decarboxylative Etherification for high-precision laboratory synthesis.

Method A: Classical Williamson Ether Synthesis (Scale-Up Route)

This method relies on the nucleophilic substitution of propyl bromide by the phenoxide ion of o-nitrophenol.

-

Reagents: o-Nitrophenol (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).

-

Solvent: DMF (Dimethylformamide) or Acetone.

-

Protocol:

-

Dissolve o-nitrophenol in DMF under an inert atmosphere (N₂).

-

Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide.

-

Add 1-bromopropane dropwise.

-

Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (disappearance of phenol).

-

Work-up: Pour into ice water. Extract with ethyl acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

-

Purification: Vacuum distillation yields the product as a yellow oil.

-

Method B: Decarboxylative Etherification (Modern Route)

A specialized protocol utilizing orthosilicates, useful when avoiding halide waste is a priority.

-

Reagents: Potassium 2-nitrobenzoate, Tetrapropylorthosilicate.[2]

-

Conditions: High temperature, catalytic copper/silver salts (optional depending on specific variant).

-

Mechanism: The carboxylate group is extruded as CO₂, coupled with alkyl transfer from the silicate.

-

Yield: Typically >80% isolated yield.[2]

Visualization: Synthesis Pathways

Figure 1: Comparison of the classical nucleophilic substitution route (Method A) and the modern decarboxylative route (Method B).[1]

Chemical Reactivity & Transformations[1]

The nitro group at the C1 position is the primary site of reactivity. The propoxy group at C2 acts as an electron-donating group (EDG), activating the ring but also providing steric bulk that influences reduction kinetics.

Key Transformation: Reduction to 2-Propoxyaniline

The conversion of the nitro group to an amine is the most commercially relevant reaction, yielding 2-propoxyaniline , a precursor for substituted piperazines.

-

Catalytic Hydrogenation: H₂ (3 atm), Pd/C (10% loading), Methanol. Quantitative yield.

-

Chemical Reduction (Bechamp): Iron powder (Fe) and HCl/Acetic acid. Preferred for cost-effective large-scale batches.[1]

Visualization: Functional Group Transformation

Figure 2: The reduction of the nitro moiety yields 2-propoxyaniline, a gateway to phenylpiperazine pharmacology.[1]

Pharmaceutical Applications

CNS Drug Synthesis (Phenylpiperazines)

The reduced derivative, 2-propoxyaniline , is a vital intermediate in the synthesis of 1-(2-propoxyphenyl)piperazine .

-

Mechanism: 2-propoxyaniline reacts with bis(2-chloroethyl)amine (or similar alkylating agents) to form the piperazine ring.[1]

-

Utility: Phenylpiperazines are "privileged structures" in medicinal chemistry, frequently serving as 5-HT (serotonin) receptor ligands and alpha-adrenergic blockers.

Local Anesthetic Development

The o-alkoxyaniline motif mimics the lipophilic domain of ester/amide anesthetics (e.g., Procaine, Lidocaine analogs). The propoxy chain provides intermediate lipophilicity (LogP ~2.5 for the amine), optimizing membrane penetration compared to methoxy (anisidine) or ethoxy (phenetidine) analogs.

Distinction from P-4000 (Safety Note)

It is imperative to distinguish this compound from its isomer, 5-nitro-2-propoxyaniline (P-4000).[1]

-

1-Nitro-2-propoxybenzene (Target): Ortho-isomer. Pharmaceutical intermediate.[3] Not sweet.

-

5-Nitro-2-propoxyaniline (Banned): Meta-nitro relative to amine (after reduction/rearrangement).[1] Historically used as an ultrasweet agent (4000x sucrose) but banned due to toxicity.[4]

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Acute Toxicity | H302/H332 | Harmful if swallowed or inhaled (Typical of nitro-aromatics).[1] |

Handling Protocols:

-

PPE: Nitrile gloves and safety goggles are mandatory. The compound is an oil and can penetrate skin; double-gloving is recommended during synthesis work-up.[1]

-

Storage: Store in a cool, dry place away from strong oxidizing agents and reducing agents.

-

Spill Management: Absorb with inert material (vermiculite/sand). Do not flush into surface water; nitro-compounds are often harmful to aquatic life.

References

-

ChemicalBook. (n.d.). Benzene, 1-nitro-2-propoxy- Properties and Suppliers. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (n.d.). 1-Nitro-2-propoxybenzene (CID 587497).[1] Retrieved from

- Goerigk, L., et al. (2014). Decarboxylative Etherification of Aromatic Carboxylic Acids. (Contextual reference for Method B).

-

U.S. Patent 2,922,788. (1960). Phenylpiperazine compounds and process for producing the same. (Describes the use of o-propoxyaniline in drug synthesis). Retrieved from

-

GuideChem. (n.d.). 1-Nitro-2-propoxybenzene Safety Data. Retrieved from

Sources

Technical Guide: Solubility Profiling & Phase Behavior of 1-Nitro-2-propoxybenzene

This guide outlines a comprehensive technical framework for evaluating the solubility and phase behavior of 1-Nitro-2-propoxybenzene (commonly referred to as o-nitrophenyl propyl ether).

Important Identity Note: While the specific CAS 10436-23-4 is sometimes associated with complex derivatives in unverified databases, the chemical name 1-Nitro-2-propoxybenzene corresponds structurally to the ortho isomer (CAS 3079-53-6). Based on homologous series (e.g., 2-nitroanisole, 2-nitrophenetole), this compound is typically a liquid or low-melting solid at room temperature. Consequently, this guide addresses both Liquid-Liquid Equilibrium (Miscibility) and Solid-Liquid Solubility (for low-temperature processing).

Physicochemical Profile & Theoretical Solubility

Understanding the molecular interaction potential is the first step in predicting solubility behavior without empirical data.

| Property | Value / Characteristic | Implication for Solubility |

| Structure | Nitro group (-NO₂) + Propoxy chain (-O-C₃H₇) + Benzene Ring | Amphiphilic character with strong dipole moment. |

| Polarity | Moderate to High (Dipole moment ~4-5 D) | Soluble in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Esters, Alcohols). |

| Lipophilicity | LogP ≈ 2.5 - 3.0 (Estimated) | High affinity for organic layers; low water solubility. |

| Physical State | Liquid (Ambient) / Solid (Low Temp) | Ambient: Miscibility is the key parameter.Low Temp: Crystallization is possible. |

Mechanism of Solvation

-

Like-Dissolves-Like: The benzene ring and propyl chain facilitate interaction with non-polar and aromatic solvents (Toluene, DCM).

-

Dipole-Dipole Interaction: The nitro group creates a strong dipole, ensuring high solubility in Ethyl Acetate and Acetone.

-

Hydrogen Bonding: It acts as a weak H-bond acceptor (via Nitro and Ether oxygens) but lacks H-bond donors. This makes it highly soluble in alcohols (Ethanol, Methanol) where the solvent donates the proton.

Experimental Protocols (Self-Validating Systems)

Since specific literature data tables are often unavailable for this intermediate, you must generate your own "Gold Standard" data. Below are two self-validating protocols.

Protocol A: Miscibility & Partition Coefficient (For Liquid State)

Objective: Determine the miscibility gap with water/alkanes and partition coefficient (

-

Preparation: Mix 1-Nitro-2-propoxybenzene (10 mL) with the target solvent (10 mL) in a jacketed equilibrium cell.

-

Equilibration: Stir at 300 RPM for 4 hours at constant temperature (

C). -

Phase Separation: Allow settling for 2 hours.

-

Validation Check: If the interface is cloudy, centrifugation (3000 RPM, 5 min) is required.

-

-

Sampling: Carefully withdraw aliquots from both the organic and aqueous (or second solvent) layers.

-

Analysis: Dilute with Acetonitrile and analyze via HPLC (UV detection at 280 nm).

-

Calculation:

Protocol B: Dynamic Solubility (For Solid State/Low Temp)

Objective: Determine the solubility curve for crystallization design.

-

Setup: Use a Crystal16 or similar polythermal transmissivity instrument, or a jacketed vessel with turbidity probe.

-

Loading: Weigh precise amounts of solute and solvent to create mixtures of known concentration (

). -

Heating/Cooling Cycle:

-

Heat at 0.5°C/min until clear (Dissolution Point,

). -

Cool at 0.5°C/min until cloudy (Nucleation Point,

).

-

-

Hysteresis Analysis: The gap between

and -

Validation: Repeat 3 times. If

varies by

Visualization: Solubility Measurement Workflow

Caption: Workflow for determining solubility/miscibility, incorporating feedback loops for data validation.

Thermodynamic Modeling & Analysis

To utilize experimental data for process design, fit the data to thermodynamic models.

Modified Apelblat Equation

The most robust model for correlating solubility (

-

A, B, C: Empirical parameters derived from regression.

-

Application: Interpolate solubility at any temperature to design cooling profiles.

van't Hoff Analysis

To determine the enthalpy of dissolution (

-

Plot:

vs -

Slope:

. -

Insight: A positive

(endothermic) indicates solubility increases with temperature, which is typical for this class of compounds.

Visualization: Data Analysis Logic

Caption: Logical flow from raw solubility data to process engineering parameters.

Process Applications & Solvent Selection

Based on the chemical structure, the following solvent systems are recommended for specific unit operations.

A. Reaction Solvent (Synthesis)[1]

-

Recommended: Toluene or Dichloromethane (DCM).

-

Rationale: High solubility allows for concentrated reaction masses. Toluene facilitates azeotropic water removal if the synthesis involves condensation.

B. Extraction (Work-up)

-

Recommended: Ethyl Acetate or Toluene.

-

Rationale: 1-Nitro-2-propoxybenzene will partition heavily into these layers (

vs water). -

Avoid: Diethyl ether (peroxide risk, flammability) unless strictly necessary.

C. Crystallization (Purification)

-

Note: Only applicable if the compound is solid at the isolation temperature.

-

Solvent System: Ethanol/Water or Methanol/Water.

-

Strategy: Dissolve in warm alcohol, then slowly add water (anti-solvent) or cool down. The hydrophobic propoxy group drives precipitation as water content increases.

References

-

Modified Apelblat Model: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

-

Solubility of Nitro-Compounds: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text on solubility measurement techniques). Link

-

Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (For theoretical prediction logic). Link

-

PubChem Compound Summary: 1-Nitro-2-propoxybenzene (CAS 3079-53-6). National Center for Biotechnology Information. Link

o-Nitrophenyl propyl ether safety data sheet (SDS)

Executive Summary

o-Nitrophenyl propyl ether (o-NPPE) is a specialized aromatic ether primarily utilized in the field of electrochemistry and separation science. Unlike its more common homolog, o-nitrophenyl octyl ether (o-NPOE), which is a standard plasticizer for ion-selective electrodes (ISEs), the propyl derivative offers distinct viscosity and dielectric properties that influence ionophore selectivity and membrane response times.

This guide is designed for research scientists and chemical engineers. It moves beyond the standard Safety Data Sheet (SDS) to integrate synthesis protocols, mechanistic applications in sensor technology, and rigorous safety management for nitro-aromatic compounds.

Part 1: Physicochemical Profile

o-NPPE is a pale yellow, oily liquid at room temperature, characterized by the high polarity typical of nitro-aromatics. Its utility in membrane technology is derived from its ability to solvate lipophilic ionophores while maintaining immiscibility with aqueous samples.

Table 1: Key Chemical & Physical Properties

| Property | Value / Description |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Physical State | Pale yellow liquid (at 20°C) |

| Boiling Point | ~150–155°C at 15 mmHg (Predicted: ~290°C at 760 mmHg) |

| Density | ~1.12 g/cm³ |

| Solubility | Immiscible in water; Miscible in acetone, DMF, chloroform, ether |

| Partition Coefficient | Log P ≈ 2.6 (Lipophilic) |

| Dielectric Constant | High (approx. 24), facilitating ion dissociation in membranes |

Part 2: Synthesis & Experimental Protocols

Expertise & Experience: While o-NPPE is commercially available, in-house synthesis is often required for deuterated studies or when high-purity, stabilizer-free grades are needed for trace analysis. The most robust method is the Williamson Ether Synthesis , utilizing phase-transfer catalysis or a polar aprotic solvent system to favor the Sₙ2 substitution.

Protocol: Williamson Ether Synthesis of o-NPPE

Reaction Logic: The phenoxide ion of o-nitrophenol is a weak nucleophile due to the electron-withdrawing nitro group. Therefore, a strong base and a polar aprotic solvent (DMF) are strictly required to enhance nucleophilicity.

Reagents:

-

o-Nitrophenol (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-nitrophenol in dry DMF (concentration ~0.5 M). Add anhydrous K₂CO₃.

-

Deprotonation: Stir the mixture at room temperature for 30 minutes. The solution will turn bright yellow/orange, indicating the formation of the o-nitrophenoxide anion.

-

Alkylation: Add 1-bromopropane dropwise via a syringe or addition funnel.

-

Reflux: Attach a reflux condenser and heat the mixture to 60–70°C for 4–6 hours. Note: Do not exceed 90°C to avoid elimination side-reactions of the alkyl halide.

-

Quench & Extraction: Cool to room temperature. Pour the reaction mixture into 5x volume of ice-cold water. The product will separate as an oil. Extract with ethyl acetate (3x).

-

Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over MgSO₄, filter, and concentrate in vacuo.

-

Validation: Verify purity via TLC (Silica, 10% EtOAc/Hexanes) and ¹H-NMR.

Visualization: Synthesis Pathway

Figure 1: Reaction pathway for the Williamson ether synthesis of o-NPPE, highlighting the critical deprotonation step.

Part 3: Research Applications in Sensor Technology

Authoritative Grounding: The primary utility of o-NPPE is as a membrane solvent (plasticizer) in Poly(vinyl chloride) (PVC) based Ion-Selective Electrodes (ISEs).

Mechanism of Action

In an ISE membrane, the plasticizer serves two critical roles:

-

lowering the Glass Transition Temperature (Tg): It converts rigid PVC into a flexible gel, allowing ion mobility.

-

Dielectric Mediation: The nitro group provides a high dielectric constant, which promotes the dissociation of ion-ionophore complexes, thereby improving Nernstian slope and sensitivity.

Comparative Insight:

-

o-NPOE (Octyl): Standard for high lipophilicity (long life).

-

o-NPPE (Propyl): Lower viscosity. Used when faster response times are required, or when the ionophore requires a slightly more polar environment than the octyl analog can provide.

Protocol: Casting a Potassium-Selective Membrane

-

Matrix Composition:

-

Ionophore (e.g., Valinomycin): 1% wt

-

Plasticizer (o-NPPE): 66% wt

-

Polymer (High MW PVC): 33% wt

-

-

Dissolution: Dissolve all components in Tetrahydrofuran (THF).

-

Casting: Pour into a glass ring on a glass plate.

-

Evaporation: Allow THF to evaporate slowly (24h) under a dust cover to form a transparent, flexible master membrane.

Visualization: ISE Membrane Function

Figure 2: Functional role of o-NPPE within an Ion-Selective Electrode membrane, facilitating charge stabilization and mobility.

Part 4: Comprehensive Safety (SDS Data)

Trustworthiness: Nitro-aromatic compounds possess specific toxicological risks that differ from standard organic solvents. The primary risk is Methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.

Hazard Characterization (GHS)[4]

-

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure.

-

H411: Toxic to aquatic life with long-lasting effects.

-

Critical Handling Protocols

-

Skin Absorption Blockade:

-

Standard Nitrile gloves are often insufficient for prolonged exposure to nitro-aromatics as they can permeate.

-

Recommendation: Use Silver Shield (Laminate) or Viton gloves for spill cleanup. Double-gloving with Nitrile is acceptable only for incidental splash protection.

-

-

Inhalation Control:

-

Always handle within a certified chemical fume hood.

-

If heating (e.g., during synthesis reflux), ensure the condenser is efficient to prevent vapor release.

-

-

Emergency Response (Methemoglobinemia):

-

Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness, chocolate-brown blood.

-

First Aid: Remove victim from exposure immediately.[1] Administer oxygen. Medical professionals may treat with Methylene Blue.

-

Disposal Logic

-

Do NOT dispose of down the drain.

-

Segregation: Collect in "Halogen-free Organic Solvent" waste containers (unless bromopropane was used in excess, then check halogen content).

-

Destruction: High-temperature incineration equipped with afterburners and scrubbers (to manage NOx emissions).

References

-

PubChem. (n.d.).[2][3][4][5] 1-Nitro-2-propoxybenzene (Compound).[1][5] National Library of Medicine. Retrieved from [Link]

-

Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics.[1] Chemical Reviews, 97(8), 3083–3132. (Foundational text on plasticizer function in ISEs).

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Nitrobenzene derivatives. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. 2,4-Dinitro-1-propoxybenzene | C9H10N2O5 | CID 540226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-nitro-propoxybenzene | C9H12N2O3 | CID 15334615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Nitro-2-propylbenzene | C9H11NO2 | CID 138939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Nitro-2-propoxybenzene | C9H11NO3 | CID 587497 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Nitro-2-propoxybenzene as a Chemical Intermediate in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast array of available building blocks, substituted nitroaromatics hold a position of prominence due to their versatile reactivity. This guide provides a comprehensive technical overview of 1-Nitro-2-propoxybenzene, a valuable yet often overlooked intermediate, with a focus on its synthesis, reactivity, and application in the development of pharmaceutically relevant compounds. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Synthesis of 1-Nitro-2-propoxybenzene

1-Nitro-2-propoxybenzene is a nitroaromatic compound characterized by the presence of a nitro group and a propoxy group on a benzene ring in an ortho relationship. This substitution pattern imparts a unique set of physical and chemical properties that are crucial for its role as a chemical intermediate.

| Property | Value | Source |

| IUPAC Name | 1-nitro-2-propoxybenzene | PubChem |

| Molecular Formula | C₉H₁₁NO₃ | PubChem |

| Molecular Weight | 181.19 g/mol | PubChem |

| CAS Number | 3079-53-6 | PubChem |

The synthesis of 1-Nitro-2-propoxybenzene is most reliably achieved through the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2][3][4][5] This reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an alkyl halide.

Rationale for Synthetic Approach

The selection of the Williamson ether synthesis is based on the following key considerations:

-

High Efficiency: This method is known for providing good to excellent yields, making it suitable for both laboratory and potential scale-up operations.

-

Versatility: A wide range of phenols and alkyl halides can be employed, allowing for the synthesis of a diverse array of ethers.

-

Predictable Mechanism: The Sₙ2 pathway is well-understood, allowing for rational control over reaction conditions and minimization of side products.[2]

Experimental Protocol: Synthesis of 1-Nitro-2-propoxybenzene

This protocol details a standard laboratory procedure for the synthesis of 1-Nitro-2-propoxybenzene from 2-nitrophenol and 1-bromopropane.

Materials:

-

2-Nitrophenol

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium 2-nitrophenoxide salt.

-

Add 1-bromopropane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-Nitro-2-propoxybenzene.

Caption: Williamson Ether Synthesis Workflow.

Reactivity of 1-Nitro-2-propoxybenzene

The synthetic utility of 1-Nitro-2-propoxybenzene stems from the distinct reactivity of its functional groups and their influence on the aromatic ring.

Reduction of the Nitro Group

The most significant transformation of 1-Nitro-2-propoxybenzene is the reduction of the nitro group to an amine, yielding 2-propoxyaniline. This aniline derivative is a key precursor in the synthesis of various heterocyclic systems.

Common Reduction Methods:

-

Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) and a source of hydrogen (e.g., H₂ gas, hydrazine). It is a clean and efficient method, often providing high yields of the desired amine.[6]

-

Metal/Acid Reduction: A classic and reliable method involves the use of a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[7][8] Stannous chloride (SnCl₂) in HCl is also a widely used and effective reagent for this transformation.

Experimental Protocol: Reduction of 1-Nitro-2-propoxybenzene to 2-Propoxyaniline

This protocol describes the reduction of 1-Nitro-2-propoxybenzene using stannous chloride and hydrochloric acid.

Materials:

-

1-Nitro-2-propoxybenzene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH), aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-Nitro-2-propoxybenzene (1.0 eq) in ethanol.

-

Add a solution of stannous chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux for 1-2 hours, or until the starting material is consumed as indicated by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is basic.

-

Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-propoxyaniline.

Caption: Stepwise reduction of the nitro group.

Electrophilic Aromatic Substitution

The benzene ring of 1-Nitro-2-propoxybenzene is subject to electrophilic aromatic substitution (EAS). The directing effects of the two substituents are crucial in determining the regiochemical outcome of these reactions.

-

Propoxy Group (-OPr): This is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.[9]

-

Nitro Group (-NO₂): This is a deactivating, meta-directing group due to its strong electron-withdrawing nature.[10]

In the case of 1-Nitro-2-propoxybenzene, the powerful activating and ortho-, para-directing effect of the propoxy group generally dominates the deactivating and meta-directing effect of the nitro group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the propoxy group (positions 4 and 6). However, the steric hindrance from the adjacent propoxy group may favor substitution at the para position (position 4). The overall reactivity of the ring is reduced compared to benzene due to the presence of the deactivating nitro group.

Nucleophilic Aromatic Substitution

While aromatic rings are generally electron-rich and not susceptible to nucleophilic attack, the presence of a strong electron-withdrawing group like the nitro group can activate the ring towards nucleophilic aromatic substitution (SₙAr).[11] For a nucleophile to displace a leaving group on the ring, the leaving group must be positioned ortho or para to the nitro group to allow for resonance stabilization of the negatively charged intermediate (Meisenheimer complex). In 1-Nitro-2-propoxybenzene, a suitable leaving group at positions 4 or 6 could potentially be displaced by a strong nucleophile.

Application as a Chemical Intermediate in Drug Development

The primary value of 1-Nitro-2-propoxybenzene in drug development lies in its efficient conversion to 2-propoxyaniline. This ortho-substituted aniline is a versatile precursor for the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry.

Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs with a wide range of biological activities, including anthelmintic (e.g., albendazole), antiulcer, and anticancer agents.[12][13] 2-Propoxyaniline, as an ortho-diamine precursor after reduction of a second nitro group or derivatization, can be a key building block for substituted benzimidazoles. A common synthetic route involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.

The synthesis of albendazole analogues, for instance, often starts from a substituted ortho-phenylenediamine.[14][15] The propoxy group in 2-propoxyaniline can be a key substituent in the design of new analogues with modified pharmacokinetic and pharmacodynamic properties.

Caption: Pathway to Benzimidazole Scaffolds.

Synthesis of Quinoxaline and Other Heterocycles

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[16] They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[17] 2-Propoxyaniline, after conversion to the corresponding diamine, can serve as a valuable precursor for the synthesis of novel quinoxaline derivatives.

Furthermore, the amino and propoxy functionalities of 2-propoxyaniline can be utilized in the construction of other heterocyclic systems, such as benzoxazines, which are also recognized as privileged scaffolds in medicinal chemistry.

Safety and Handling

Nitroaromatic compounds should be handled with care as they are often toxic and can be absorbed through the skin. It is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with 1-Nitro-2-propoxybenzene and its derivatives. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Nitro-2-propoxybenzene is a strategically valuable chemical intermediate with a well-defined synthetic pathway and versatile reactivity. Its ability to be efficiently converted into 2-propoxyaniline opens up avenues for the synthesis of a wide range of medicinally relevant heterocyclic compounds, including benzimidazoles and quinoxalines. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile building block in their synthetic endeavors. By understanding the underlying chemical principles and experimental nuances, the full potential of 1-Nitro-2-propoxybenzene as a key intermediate in the construction of novel and complex molecular entities can be realized.

References

-

Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350–356. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

chemeurope.com. Williamson ether synthesis. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

ResearchGate. Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. [Link]

-

SciSpace. Albendazole and its analogues. [Link]

-

ResearchGate. Catalytic hydrogenation of nitroarenes into different products via... [Link]

-

Chemguide. The nitration of benzene - electrophilic substitution. [Link]

-

HETEROCYCLES. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

-

Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

ResearchGate. Synthesis of quinoxaline using o-phenylenediamine with various diketone... [Link]

-

PrepChem.com. Preparation of 2-nitrophenol. [Link]

-

National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]

-

International Journal of Novel Research and Development. ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? [Link]

-

University of Glasgow Theses. The hydrogenation of nitrobenzene over metal catalysts. [Link]

-

MDPI. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. [Link]

-

Sciencemadness.org. Experiment 19 Preparation of Nitrophenols. [Link]

- Google Patents. Synthesis of heterocyclic compounds.

-

MDPI. Development of a Novel Structured Mesh-Type Pd/γ-Al2O3/Al Catalyst on Nitrobenzene Liquid-Phase Catalytic Hydrogenation Reactions. [Link]

-

MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

-

Chemistry Stack Exchange. What groups can be reduced by Sn/HCl? [Link]

-

PubMed. Synthesis and antiparasitic activity of albendazole and mebendazole analogues. [Link]

-

ResearchGate. Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. [Link]

-

NOP. 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]

-

ResearchGate. Nitration reaction of nitrobenzene 1 with nitronium ion 2... [Link]

-

Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

-

ResearchGate. Catalytic hydrogenation of nitrobenzene to aniline by Ag/γ-Fe2O3. [Link]

-

Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

-

YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

-

Scientific & Academic Publishing. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. [Link]

-

MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Recent achievements in the synthesis of benzimidazole derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. [Link]

-

ResearchGate. Gaseous Catalytic Hydrogenation of Nitrobenzene to Aniline in a Two-Stage Fluidised Bed Reactor. [Link]

- Google Patents. EP0402644A1 - N-(aryloxyalkyl)

-

European Patent Office. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. [Link]

-

MDPI. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. [Link]

-

askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | bartleby [bartleby.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 9. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]

- 10. EP2643304A2 - A process for preparation of albendazole - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 14. scispace.com [scispace.com]

- 15. ijnrd.org [ijnrd.org]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

Methodological & Application

Precision Reduction: Catalytic Hydrogenation of 1-Nitro-2-propoxybenzene to 2-Propoxyaniline

Application Note: AN-ORG-RED-042

Executive Summary

This application note details the validated protocols for the catalytic reduction of 1-nitro-2-propoxybenzene (also known as o-nitrophenyl propyl ether) to 2-propoxyaniline . This transformation is a critical step in the synthesis of local anesthetics, alkoxyaniline-based dyes, and kinase inhibitors.

While nitro reduction is a standard organic transformation, the ortho-propoxy substituent introduces specific steric and electronic considerations. This guide prioritizes process safety —specifically the management of exothermic heat release and the prevention of hydroxylamine accumulation—and provides two distinct methodologies:

-

High-Pressure Catalytic Hydrogenation (Method A): The industrial "gold standard" using Pd/C and

gas. -

Catalytic Transfer Hydrogenation (Method B): A safer, equipment-light alternative for laboratory-scale synthesis using ammonium formate.

Chemical Context & Thermodynamics[1]

The Substrate: 1-Nitro-2-propoxybenzene

The starting material features a nitro group ortho to a propoxy ether.

-

Electronic Effect: The propoxy group is an electron-donating group (EDG) via resonance, which generally activates the ring but can slightly deactivate the nitro group toward nucleophilic attack (though hydrogenation is electrophilic/radical in nature on the surface).

-

Steric Effect: The propyl chain adds bulk. While not as hindering as a tert-butyl group, it can retard the adsorption rate onto the catalyst surface compared to simple nitrobenzene.

Reaction Mechanism (The Haber Cycle)

Understanding the mechanism is vital for safety. The reduction proceeds through a stepwise addition of hydrogen. The critical intermediate is phenylhydroxylamine .[1]

Safety Critical Insight: If the reaction temperature is too low or the catalyst activity is compromised, the reduction can stall at the hydroxylamine stage. A sudden temperature increase can then trigger a rapid, highly exothermic disproportionation of the accumulated hydroxylamine, leading to a thermal runaway.

Figure 1: Simplified Haber mechanism. The accumulation of the Hydroxylamine intermediate (Red) presents the primary thermal hazard.

Methodology A: High-Pressure Catalytic Hydrogenation

Best for: Scale-up (>10g), clean impurity profiles, and high throughput.

Materials & Equipment

-

Catalyst: 5% Pd/C (50% water wet). Note: The water wet catalyst is safer (non-pyrophoric) and does not inhibit this reaction.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Hydrogen Source:

cylinder or Hydrogen Generator. -

Reactor: Parr Hydrogenator or Stainless Steel Autoclave (rated >10 bar).

Protocol Steps

-

Preparation: Dissolve 1-nitro-2-propoxybenzene (1.0 equiv) in MeOH (10 mL/g).

-

Expert Tip: If the substrate is an oil and not fully soluble at RT, mild heating or adding 10% Ethyl Acetate helps.

-

-

Catalyst Loading: Under an inert atmosphere (Nitrogen/Argon), add 5% Pd/C (5 wt% loading relative to substrate).

-

Safety: Never add dry Pd/C to a solvent containing hydrogen or flammable vapors in the presence of air.

-

-

Purging: Seal the reactor. Purge with

(3x) followed by -

Reaction: Pressurize to 3 bar (45 psi) . Stir vigorously (>800 RPM).

-

Temperature: Maintain 25–35°C .

-

Exotherm Check: Monitor internal temperature.[2] A spike indicates initiation. If temp exceeds 50°C, stop stirring immediately.

-

-

Completion: Reaction typically completes in 2–4 hours. Verify by TLC (disappearance of yellow nitro spot) or HPLC.

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate under reduced pressure.

Methodology B: Catalytic Transfer Hydrogenation

Best for: Lab scale (<5g), labs without high-pressure equipment, or safety-restricted environments.

Materials

-

Hydrogen Donor: Ammonium Formate (

) or Hydrazine Hydrate. -

Catalyst: 10% Pd/C (dry or wet).

-

Solvent: Methanol.

Protocol Steps

-

Charge: In a round-bottom flask, dissolve 1-nitro-2-propoxybenzene (1.0 equiv) in Methanol (15 mL/g).

-

Catalyst: Add 10% Pd/C (10 wt% relative to substrate) under Nitrogen.

-

Donor Addition: Add Ammonium Formate (5.0 equiv) in a single portion.

-

Reaction: Heat to reflux (65°C) .

-

Observation: Evolution of

gas (bubbling) indicates reaction progress.

-

-

Duration: 1–3 hours.

-

Workup: Cool to RT. Filter catalyst. Remove solvent. Dissolve residue in Ethyl Acetate and wash with water (to remove excess ammonium salts). Dry and concentrate.

Analytical Validation & Quality Control

To ensure the product is suitable for downstream pharmaceutical use, the following specifications should be met.

| Parameter | Method | Specification | Notes |

| Purity | HPLC (254 nm) | > 98.0% | Main impurity is usually aniline (from depropoxylation - rare) or azoxy dimers. |

| Appearance | Visual | Clear, pale yellow oil/solid | Darkens rapidly upon air exposure (oxidation). |

| Hydroxylamine | HPLC/TLC | Not Detected | Critical Safety Parameter. |

| Water Content | Karl Fischer | < 0.5% | Relevant if the next step is moisture sensitive (e.g., isocyanate coupling). |

HPLC Method (Generic)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: 0.1%

in Water; B: Acetonitrile. -

Gradient: 10% B to 90% B over 15 mins.

-

Retention: The amine (product) will elute significantly earlier than the nitro (starting material) due to increased polarity.

Process Safety & Troubleshooting

The "Heat-Wait-Search" Danger

In Method A, if hydrogen uptake stops but the reaction is incomplete, do not simply increase temperature. This often means the catalyst is poisoned or mass-transfer limited. Increasing heat can trigger the decomposition of the hydroxylamine intermediate accumulated in the solution.

-

Correct Action: Depressurize, purge with

, and analyze the supernatant by HPLC to quantify the hydroxylamine level before adding fresh catalyst.

Process Flow Diagram

Figure 2: Operational workflow emphasizing safety decision points during hydrogenation.

References

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note. Retrieved from [Link]

- Context: Provides critical data on the heat flow and safety risks of hydroxylamine accumul

-

Organic Syntheses. (1929). o-Aminophenol (Reduction of o-Nitrophenol). Org. Synth. 1929, 9, 12. Retrieved from [Link]

- Context: Foundational protocol for reducing ortho-substituted nitro phenols/ethers.

- Figueras, F., & Coq, B. (2001). Hydrogenation of Nitroarenes. Journal of Molecular Catalysis A: Chemical. Context: Comprehensive review of catalytic mechanisms and selectivity issues in nitro reduction.

- Context: Standard operating procedures for Method B (Transfer Hydrogen

Sources

Application Notes and Protocols for the Synthesis of 2-Propoxyaniline

<

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-propoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries. The primary focus is the reduction of the nitro aromatic precursor, 2-propoxynitrobenzene. This guide details multiple robust protocols, including catalytic hydrogenation and chemical reduction methods, suitable for laboratory-scale synthesis. Each protocol is presented with in-depth explanations of the underlying chemical principles, procedural causality, and critical safety considerations to ensure reliable and safe execution. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of 2-Propoxyaniline

2-Propoxyaniline serves as a crucial building block in the synthesis of a variety of organic molecules. Its utility is particularly notable in the development of pharmacologically active compounds and other specialty chemicals. For instance, derivatives of 2-propoxyaniline have been explored for their potential as artificial sweeteners and in the creation of photoreactive probes for studying biological interactions.[1] The efficient and selective synthesis of this aniline derivative is therefore a key step in these research and development pipelines.

The most common and direct route to 2-propoxyaniline is through the reduction of the corresponding nitro compound, 2-propoxynitrobenzene. This transformation is a cornerstone of aromatic chemistry, and a variety of methods have been developed to achieve this conversion.[2] This guide will explore the most practical and efficient of these methods, providing detailed protocols and the scientific rationale behind them.

The Chemical Transformation: Reduction of a Nitroarene

The conversion of a nitroarene to an aniline is a six-electron reduction.[3] The reaction proceeds through several intermediates, including nitrosobenzene and hydroxylamine species.[2][3] The overall transformation can be represented as follows:

Caption: General mechanism for nitroarene reduction.

The choice of reducing agent and reaction conditions is critical to ensure the complete reduction to the desired aniline while avoiding the formation of undesired side products, such as azo compounds that can arise from the condensation of the nitroso intermediate and the aniline product.[2][3]

Recommended Synthetic Protocols

This section outlines two primary, reliable methods for the preparation of 2-propoxyaniline from 2-propoxynitrobenzene: Catalytic Hydrogenation and Chemical Reduction with Tin and Hydrochloric Acid.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often providing high yields and purity.[4] Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation.[4]

3.1.1. Underlying Principles and Causality

This method utilizes molecular hydrogen (H₂) as the reductant and a solid-supported precious metal catalyst. The palladium surface adsorbs both the hydrogen gas and the nitroarene, facilitating the transfer of hydrogen atoms to the nitro group. The use of a solvent like methanol is due to the good solubility of the starting material and product, and its relative inertness under the reaction conditions.[4] The reaction is typically carried out at atmospheric or slightly elevated pressure.

3.1.2. Experimental Protocol

Materials:

-

2-Propoxynitrobenzene

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (reagent grade)

-

Hydrogen gas (high purity)

-

Nitrogen gas (for inerting)

-

Celite® (for filtration)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or access to a hydrogenation apparatus

-

Gas inlet adapter

-

Vacuum/nitrogen manifold

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Inerting the Reaction Vessel: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate). Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

-

Addition of Reactants: Under a positive flow of nitrogen, add methanol to the flask, followed by the 2-propoxynitrobenzene.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated source. For a typical laboratory-scale reaction, a hydrogen balloon is sufficient.[5]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove any residual hydrogen.[5] The catalyst is pyrophoric, especially after use, and must be handled with care.[5] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Caution: Do not allow the filter cake to dry completely as it can ignite in the presence of air.[6] It is best to quench the filter cake with water before disposal.

-

Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-propoxyaniline.

-

Purification (if necessary): The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.[7]

3.1.3. Safety Precautions for Catalytic Hydrogenation

-

Fire Hazard: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[5] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Pyrophoric Catalyst: Palladium on carbon, particularly after use, can be pyrophoric and ignite flammable solvents.[5][6] Handle the catalyst in an inert atmosphere and never allow the used, dry catalyst to come into contact with air.[5]

-

Pressure: While this protocol uses atmospheric pressure, any hydrogenation at elevated pressures must be performed in specialized equipment designed for such reactions.[8][9]

Protocol 2: Chemical Reduction using Tin and Hydrochloric Acid

This classical method, often referred to as the Béchamp reduction, utilizes a metal in acidic media to effect the reduction of the nitro group.[10] It is a robust and reliable method, particularly suitable when catalytic hydrogenation equipment is unavailable.

3.2.1. Underlying Principles and Causality

In this reaction, tin metal acts as the reducing agent, being oxidized from Sn(0) to Sn(II) and Sn(IV) in the presence of concentrated hydrochloric acid. The acid serves to activate the tin and also protonates the intermediates in the reduction pathway. The initial product is the hydrochloride salt of the aniline, which is then neutralized with a strong base to liberate the free amine.[10][11]

3.2.2. Experimental Protocol

Materials:

-

2-Propoxynitrobenzene

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane or Diethyl Ether (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, place the granulated tin and 2-propoxynitrobenzene.[10]

-

Addition of Acid: Attach a reflux condenser and a dropping funnel. Slowly add concentrated hydrochloric acid dropwise to the stirred mixture.[10] The reaction is exothermic and may become vigorous. Control the rate of addition to maintain a manageable reaction temperature, using an ice bath if necessary.[11]

-

Reaction Completion: After the addition of acid is complete, heat the mixture at reflux for a period to ensure complete reduction. The disappearance of the water-insoluble nitrobenzene will indicate the progress of the reaction.[10]

-

Basification and Product Liberation: Cool the reaction mixture to room temperature. Slowly and carefully add a concentrated solution of sodium hydroxide to neutralize the excess acid and to precipitate tin hydroxides. Continue adding the base until the solution is strongly alkaline and the initially formed tin hydroxides redissolve to form sodium stannate.[10]

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated 2-propoxyaniline with an organic solvent such as dichloromethane or diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 2-propoxyaniline. The product can be further purified by vacuum distillation.

Data Summary and Comparison of Methods

| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Sn/HCl) |

| Reagents | H₂, Pd/C, Methanol | Sn, HCl, NaOH |

| Typical Yield | High to Excellent | Good to High |

| Purity of Crude Product | Generally high | May contain tin salts |

| Reaction Conditions | Room temperature, atmospheric pressure | Elevated temperature (reflux) |

| Work-up | Filtration of catalyst | Neutralization, extraction |

| Safety Concerns | Flammable gas, pyrophoric catalyst | Corrosive acid, exothermic reaction |

| Waste Generation | Spent catalyst | Aqueous tin salt waste |

Experimental Workflows

Caption: Workflow for Catalytic Hydrogenation.

Caption: Workflow for Chemical Reduction.

Conclusion

The preparation of 2-propoxyaniline from 2-propoxynitrobenzene can be reliably achieved through both catalytic hydrogenation and chemical reduction methods. The choice of method will depend on the available equipment, scale of the reaction, and considerations regarding safety and waste disposal. Catalytic hydrogenation is generally a cleaner and more atom-economical process, while the tin/HCl reduction is a robust alternative that does not require specialized pressure equipment. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently synthesize this important chemical intermediate.

References

- Grokipedia. (n.d.). 5-Nitro-2-propoxyaniline.

- Li, H., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology.

- PrepChem.com. (n.d.). Preparation of aniline.

- ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners.

- Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline.

- Chemistry Steps. (n.d.). Reactions of Aniline.

- AL Chemistry in English. (2023, May 11). Practical NO 29 - Tests for aniline [Video]. YouTube.

- Hirai, K., et al. (2015). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Synlett.

- FooDB. (2010, April 8). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816).

- ECHEMI. (n.d.). 553-79-7, 5-Nitro-2-propoxyaniline Formula.

- DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline.

- Smith, A. B., & Jones, C. D. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.

- Marella, R. K., et al. (n.d.). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. RSC Publishing.

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).

- Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. RSC Publishing.

- Hydrogenation SOP. (n.d.).

- Chemical Engineering Transactions. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline.

- Scribd. (n.d.). Synthesis of Aniline.

- SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.).

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- ResearchGate. (n.d.). Fig. 3 Hydrogenation of nitrobenzene. a Catalytic performance for the....

- UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.

-

Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts [PhD thesis]. University of Glasgow. Retrieved from [Link]

- ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.

- University of Pittsburgh. (2012, March 6). Hydrogenation Reactions.

- ResearchGate. (2025, August 9). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.

- ResearchGate. (2014, December 2). Can anyone give a simple protocol for the synthesis of Poly-aniline by chemical methods..?.

- Arabian Journal of Chemistry. (n.d.). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chem.wisc.edu [chem.wisc.edu]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. njhjchem.com [njhjchem.com]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. prepchem.com [prepchem.com]

- 11. scribd.com [scribd.com]

Scalable synthesis of 1-Nitro-2-propoxybenzene for pharmaceutical research

Application Note: Scalable Synthesis of 1-Nitro-2-propoxybenzene for Pharmaceutical Research

Executive Summary

1-Nitro-2-propoxybenzene (CAS: 3079-53-6) is a critical intermediate in the synthesis of 2-alkoxyanilines, a pharmacophore found in various kinase inhibitors (e.g., TrkA inhibitors) and chemical biology probes (e.g., sweet taste receptor ligands like Lactisole derivatives).[1] While traditional laboratory synthesis relies on dipolar aprotic solvents (DMF/DMSO), these methods pose significant challenges during scale-up due to solvent toxicity, high boiling points, and aqueous waste streams.

This application note details a scalable, Phase-Transfer Catalyzed (PTC) protocol. By replacing DMF with a Toluene/Water biphasic system using Tetrabutylammonium Bromide (TBAB), we achieve comparable yields (>90%) with superior safety profiles and simplified work-up, suitable for multi-gram to kilogram campaigns.

Retrosynthetic Analysis & Strategy

The synthesis is based on the Williamson Ether Synthesis , an SN2 nucleophilic substitution.[2][3] The strategy involves the O-alkylation of 2-nitrophenol with 1-bromopropane.[1]

-

Bond Disconnection: O–C(propyl) bond.

-

Nucleophile: 2-Nitrophenoxide (generated in situ).[1]

-

Electrophile: 1-Bromopropane (or 1-Chloropropane for cost efficiency at larger scales, though Bromide is faster).[1]

Process Selection Logic:

| Parameter | Method A: Traditional (DMF) | Method B: Scalable (PTC) |

|---|---|---|

| Solvent | DMF (High BP, Reprotoxic) | Toluene/Water (Green, Recyclable) |

| Base | K₂CO₃ (Suspension) | NaOH/KOH (Aqueous Solution) |

| Work-up | Aqueous flood (large volume) | Simple Phase Separation |

| Atom Economy | Moderate | High |

| Throughput | Limited by solvent removal | High (Concentration easy) |[1][4]

Decision: Method B is selected for this protocol due to its alignment with Green Chemistry principles and ease of scale-up.[1]

Reaction Mechanism & Pathway

The reaction proceeds via the deprotonation of the phenol to form a resonance-stabilized phenoxide anion, followed by nucleophilic attack on the primary alkyl halide.

Figure 1: Mechanistic pathway utilizing Phase Transfer Catalysis to shuttle the phenoxide anion into the organic phase for reaction.[5]

Detailed Experimental Protocol

Materials & Reagents

-

Substrate: 2-Nitrophenol (99%)[1]

-

Alkylating Agent: 1-Bromopropane (1.2 equiv)[1]

-

Base: Sodium Hydroxide (25% aq. solution)

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

-

Solvent: Toluene (Reagent Grade)

Step-by-Step Procedure (Scalable to 100g)

-

Reactor Setup: Equip a 1L jacketed glass reactor with an overhead mechanical stirrer (impeller type: pitch-blade), reflux condenser, internal temperature probe, and nitrogen inlet.

-

Charging:

-

Charge 2-Nitrophenol (100.0 g, 0.719 mol) and Toluene (400 mL).

-

Start stirring at 250 RPM.

-

Add TBAB (11.6 g, 0.036 mol).

-

-

Deprotonation:

-

Add 25% NaOH solution (144 g, 1.25 equiv) over 10 minutes.

-

Observation: The organic layer will turn deep yellow/orange as the phenoxide forms and ion-pairs with the catalyst.

-

-

Alkylation:

-

Add 1-Bromopropane (106.0 g, 0.863 mol) via addition funnel.[1]

-

Heat the mixture to 85°C (internal temperature).

-

Process Control: Maintain reflux for 6–8 hours.

-

-

Reaction Monitoring (IPC):

-

Sample 50 µL of the organic phase, dilute in MeCN.

-

Analyze via HPLC (See Section 6). Target: <1.0% remaining 2-Nitrophenol.[1]

-

-

Work-up:

-

Cool reactor to 25°C.

-

Stop agitation and allow phases to settle (approx. 15 min).

-

Phase Cut: Drain the lower aqueous layer (contains NaBr and excess NaOH).

-

Wash: Wash the organic layer with Water (2 x 100 mL) to remove residual base and catalyst.

-

Concentration: Distill Toluene under reduced pressure (40-50°C, 100 mbar) to yield the crude oil.

-

-

Purification (Optional):

-

While often used crude, the product can be distilled (high vacuum) or crystallized from cold hexanes if high purity (>99.5%) is required.

-

Process Safety & Troubleshooting

Critical Safety Parameters:

-

Exotherm Control: The alkylation is mildly exothermic. On a kilogram scale, dosing 1-bromopropane at temperature is recommended to prevent accumulation.[1]

-

Nitro Compounds: Although stable, nitro-aromatics have high decomposition energies.[1] Do not distill the residue to dryness at temperatures >150°C.

-

Alkyl Halides: 1-Bromopropane is volatile and a potential neurotoxin.[1] Use closed systems and proper ventilation.

Troubleshooting Matrix:

| Issue | Probable Cause | Corrective Action |

|---|---|---|

| Low Conversion (<80%) | Stirring speed too low | Increase RPM to improve interfacial surface area (critical for PTC). |

| Emulsion during work-up | Surfactant effect of TBAB | Add mild brine (5% NaCl) to break the emulsion.[1] |

| Impurity: C-Alkylation | Temperature too high | Maintain T < 90°C. Phenoxide is an ambident nucleophile, but O-alkylation is favored in these conditions.[1] |

Figure 2: Work-up and isolation workflow designed for minimal solvent waste.

Analytical Characterization

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 10 min.

-

Detection: UV @ 254 nm (Nitro group absorption).

-

Retention Time: 2-Nitrophenol (~4.5 min), Product (~7.2 min).

NMR Validation (¹H NMR, 400 MHz, CDCl₃):

-

δ 7.82 (dd, 1H): Proton ortho to Nitro group (deshielded).

-

δ 7.05 (m, 2H): Aromatic protons.

-

δ 4.05 (t, 2H): -OCH ₂- (Triplet, distinct shift confirming O-alkylation).[1]

-

δ 1.85 (m, 2H): -CH₂-CH ₂-CH₃.[1]

-

δ 1.08 (t, 3H): -CH₂-CH ₃.[1]

References

-

PubChem Compound Summary. (2025). 1-Nitro-2-propoxybenzene (CID 587497).[1][6] National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[3] [Link]

-

MDPI. (2020). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.[1] (Demonstrates PTC scalability for ortho-substituted phenols). [Link]

-

National Institutes of Health (NIH). (2016). Novel 5-substituted-2-anilinoquinolines with 3-propoxy moiety as broad spectrum antiproliferative agents.[1][7] (Pharmaceutical application context). [Link]

Sources

- 1. Showing Compound 5-Nitro-2-propoxyaniline (FDB016816) - FooDB [foodb.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemres.org [orgchemres.org]

- 6. 1-Nitro-2-propoxybenzene | C9H11NO3 | CID 587497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Minimizing C-alkylation side products in nitrophenol ether synthesis

Status: Operational Subject: Minimizing C-Alkylation Side Products in Williamson Ether Synthesis Ticket Priority: High (Process Chemistry / Yield Optimization) Audience: Synthetic Chemists, Process Engineers

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your HPLC traces show significant impurities—specifically C-alkylated isomers—during the synthesis of nitrophenol ethers.

Nitrophenols are ambident nucleophiles . The presence of the nitro group (a strong electron-withdrawing group) delocalizes the negative charge from the oxygen atom into the aromatic ring (specifically ortho and para positions). This creates a competition between O-alkylation (desired ether) and C-alkylation (undesired ring alkylation).

This guide provides a mechanistic breakdown and actionable protocols to force the reaction toward the Oxygen center.

Module 1: The Mechanistic Root Cause

To solve the problem, we must visualize the competition. The nitrophenoxide anion is not a static point charge; it is a resonance hybrid.

Visualizing Ambident Nucleophilicity

The following diagram illustrates the charge distribution that leads to side products.

Figure 1: Mechanistic divergence in nitrophenoxide alkylation. The "Hard" oxygen center competes with the "Soft" carbon centers based on environmental conditions.

Module 2: Optimization Protocol (The "How-To")

The solution lies in manipulating the Hard-Soft Acid-Base (HSAB) parameters of your reaction environment.

1. Solvent Selection: The Critical Variable

-

The Rule: Use Polar Aprotic solvents (DMF, DMSO, NMP, Acetone).

-

The Causality:

-

Protic solvents (MeOH, Water, TFE) form Hydrogen bonds with the phenoxide Oxygen (the Hard center). This "cages" the Oxygen, reducing its nucleophilicity. The Carbon sites (Soft centers) do not H-bond effectively, leaving them exposed to react with the alkylating agent.

-

Polar Aprotic solvents solvate cations well (leaving the anion "naked") but do not H-bond to the anion.[1] This leaves the Oxygen atom highly reactive and available for attack.

-

2. The "Cesium Effect" (Counter-ion Engineering)

-

Recommendation: Switch from

or -

The Causality: Cesium is a large, diffuse cation ("Soft"). It forms a "loose ion pair" with the phenoxide. Smaller cations like Lithium (

) form "tight ion pairs" that cluster near the hard Oxygen, physically blocking the alkylating agent. Cesium separates further from the Oxygen, exposing it for reaction.

3. Leaving Group Selection

-

Recommendation: Use Alkyl Tosylates (OTs) or Mesylates (OMs) rather than Iodides.

-

The Causality:

-

Iodide is a Soft leaving group. It pairs well with Soft nucleophiles (Carbon centers).

-

Sulfonates (OTs/OMs) are Hard leaving groups. They pair preferentially with the Hard nucleophile (Oxygen).

-

Summary of Conditions

| Variable | Favors O-Alkylation (Desired) | Favors C-Alkylation (Avoid) |

| Solvent | DMF, DMSO, NMP, Acetone | Water, Alcohols (MeOH, EtOH), TFE |

| Base/Cation | ||

| Leaving Group | Tosylate (-OTs), Mesylate (-OMs) | Iodide (-I), Bromide (-Br) |

| Temperature | Lower (Kinetic Control) | Higher (Thermodynamic Control) |

Module 3: Troubleshooting FAQs

Q: I am using Allyl Bromide and getting 40% C-alkylation. Why? A: Allyl and Benzyl halides are "borderline" soft electrophiles. The transition state for attacking the Carbon center is stabilized by the pi-system of the allyl/benzyl group.

-

Fix: Switch to Allyl Tosylate or Allyl Mesylate . If you must use the bromide, add 18-crown-6 (if using K2CO3) to complex the cation and strip it away from the oxygen, making the O-attack more competitive.

Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes. Using a PTC (like Tetrabutylammonium bromide) in a biphasic system (DCM/Water) often favors O-alkylation. The quaternary ammonium cation forms a loose ion pair with the phenoxide in the organic phase, similar to the Cesium effect.

Q: My product is temperature sensitive. Can I run this cold?

A: Yes, and you should. O-alkylation is the Kinetic product (lower activation energy). C-alkylation is often the Thermodynamic product. Running the reaction at

Module 4: Advanced Workflow (The Mitsunobu Alternative)

If Williamson ether synthesis continues to fail (e.g., with sterically hindered phenols or highly resonance-stabilized nitrophenols), switch to the Mitsunobu Reaction .

Why it works: The Mitsunobu reaction activates the alcohol (not the phenol) into an oxy-phosphonium intermediate. The phenol acts as a proton source and then a nucleophile. Because the mechanism is strictly

Figure 2: The Mitsunobu pathway avoids the free carbocation/carbanion equilibrium, ensuring high O-selectivity.

Mitsunobu Protocol for Nitrophenols:

-

Dissolve Nitrophenol (1.0 eq), Alcohol (1.0 eq), and

(1.2 eq) in dry THF. -

Cool to

. -

Add DEAD or DIAD (1.2 eq) dropwise.

-

Stir at RT for 12-24h.

-

Note: Nitrophenols are acidic enough (

~7-9) to react rapidly without pre-activation.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Defines Ambident Nucleophiles and Solvent Effects).

-

Pearson, R. G. (1963). Hard and Soft Acids and Bases.[2][3][4][5][6][7] Journal of the American Chemical Society, 85(22), 3533–3539. (Foundational HSAB Theory).[3]

-